molecular formula C10H8N2O3 B11897660 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B11897660
M. Wt: 204.18 g/mol
InChI Key: KZBXAHDVCSOKJO-UHFFFAOYSA-N
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Description

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malonic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroquinoline derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting bacterial and viral infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the functional groups attached to the ring.

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the amino group at the 8th position.

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.

Uniqueness: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the amino group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and the exploration of various biological activities .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-amino-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,11H2,(H,12,13)(H,14,15)

InChI Key

KZBXAHDVCSOKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=CC2=O)C(=O)O

Origin of Product

United States

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